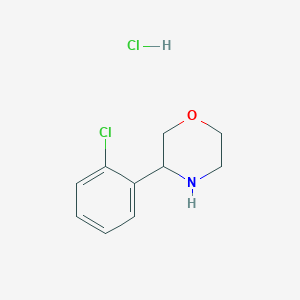

3-(2-Chlorophenyl)morpholine hydrochloride

Description

3-(2-Chlorophenyl)morpholine hydrochloride (CAS: 1170797-92-8) is a morpholine derivative featuring a chlorophenyl substituent at the 2-position of the phenyl ring. Its molecular formula is C₁₀H₁₃Cl₂NO, with a molecular weight of 234.13 g/mol (for the 4-chloro isomer; the ortho isomer is expected to be similar) . The synthesis of such compounds typically involves cyclization reactions of halogenated precursors with amines or ethanolamine, followed by acidification to form the hydrochloride salt .

Properties

IUPAC Name |

3-(2-chlorophenyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO.ClH/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXQRITXOVEXRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590007 | |

| Record name | 3-(2-Chlorophenyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172507-31-1 | |

| Record name | 3-(2-Chlorophenyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)morpholine hydrochloride typically involves the reaction of 2-chlorophenylamine with epichlorohydrin to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)morpholine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The morpholine ring can be oxidized or reduced, leading to different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted morpholine derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

3-(2-Chlorophenyl)morpholine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition and receptor binding.

Medicine: Research into its potential pharmacological activities, such as antidepressive effects, is ongoing.

Industry: It is used in the production of pharmaceuticals, dyes, and other chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)morpholine hydrochloride is not well-documented. as a morpholine derivative, it may interact with various molecular targets, including enzymes and receptors. For example, morpholine derivatives are known to inhibit fungal enzymes such as D14 reductase and D7-D8 isomerase, affecting sterol synthesis pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs and their differences:

*CAS for 4-chloro isomer inferred from ; positional isomerism distinguishes it from the target compound.

Key Observations:

- Substituent Position: The 2-chloro substituent in the target compound vs.

- Chirality : Enantiomers like (R)- and (S)-3-Phenylmorpholine HCl (similarity 0.87) exhibit distinct pharmacological profiles due to stereospecific interactions .

- Functional Groups : Replacing chlorine with a methyl group (e.g., 3-(p-Tolyl)morpholine HCl) increases lipophilicity, which may enhance blood-brain barrier penetration but reduce polarity .

Pharmacological Activity

- Antidepressant Potential: 3-Methyl-2-(3-chlorophenyl)morpholine HCl demonstrated potent activity in forced swim tests in mice, suggesting that chloro-substituted morpholines may broadly modulate serotonin or norepinephrine pathways .

- Cognitive Enhancement: Encenicline hydrochloride (a morpholine derivative with a 7-chloro substituent) acts as an α7 nAChR agonist, improving cognition in Alzheimer’s models .

- Safety Profiles : The 4-chloro isomer () carries precautionary codes (P261, P264) for respiratory and dermal hazards, suggesting that ortho-substituted analogs may require similar handling protocols .

Physicochemical Properties

- Solubility and Stability : Hydrochloride salts of morpholine derivatives (e.g., 3-Chlorophenmetrazine HCl) are typically hygroscopic and stored at -20°C for long-term stability .

- Synthetic Challenges : The synthesis of chiral morpholines often requires asymmetric catalysis or chiral auxiliaries, as seen in Encenicline’s synthesis (53.1% yield) .

Biological Activity

3-(2-Chlorophenyl)morpholine hydrochloride is a chemical compound with notable biological activities. It features a morpholine ring and a chlorophenyl group, which contribute to its pharmacological properties. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12ClNO·HCl

- Molecular Weight : Approximately 234.13 g/mol

- Structure : The compound consists of a morpholine ring (a six-membered ring containing one nitrogen atom) and a chlorophenyl group, which enhances its solubility and stability in aqueous environments .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an anti-inflammatory and analgesic agent . Its structure allows it to interact with various biological targets, including receptors involved in pain pathways. The chlorinated phenyl group may enhance binding affinity to specific proteins, contributing to its pharmacological effects .

The precise mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with pain receptors and may inhibit certain enzymes involved in inflammatory processes. Morpholine derivatives are known to affect sterol synthesis pathways by inhibiting fungal enzymes such as D14 reductase .

Synthesis Methods

The synthesis of this compound typically involves:

- Reaction of 2-chlorophenylamine with epichlorohydrin to form an intermediate.

- Subsequent reaction with morpholine under controlled conditions to yield the final product .

Table 1: Summary of Biological Activities

| Activity | Observations | References |

|---|---|---|

| Anti-inflammatory | Significant reduction in inflammation markers | |

| Analgesic | Effective in pain management studies | |

| Enzyme Inhibition | Potential inhibition of D14 reductase | |

| Receptor Binding | High affinity for pain-related receptors |

Case Study: Analgesic Properties

A study conducted on animal models demonstrated that administration of this compound resulted in a marked decrease in pain response compared to control groups. The analgesic effect was attributed to its interaction with opioid receptors, suggesting potential use in pain management therapies .

Molecular Docking Studies

Molecular docking simulations have been employed to assess the binding affinities of this compound compared to other analgesics. Results indicate that this compound exhibits comparable or superior binding affinities, highlighting its potential as a therapeutic candidate .

Applications

This compound has applications in:

- Pharmaceutical Development : Investigated for its potential use in treating chronic pain and inflammatory conditions.

- Chemical Research : Used as a building block for synthesizing more complex organic molecules.

- Enzyme Studies : Explored for its role in enzyme inhibition and receptor binding mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.